

# Technical Synthesis Guide: 1-Ethylazepan-2-one

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## Compound of Interest

Compound Name: 1-Ethylazepan-2-one

CAS No.: 19797-08-1

Cat. No.: B027321

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## Molecule Profile & Retrosynthetic Analysis

Target Molecule: **1-Ethylazepan-2-one** IUPAC Name: 1-Ethylhexahydro-2H-azepin-2-one Core Structure: Seven-membered lactam ring with an

-ethyl substituent.<sup>[1]</sup> Key Properties:

- Boiling Point: 95–113 °C @ 3–4 Torr (Vacuum Distillation required)
- Density:  
0.98 g/cm<sup>3</sup><sup>[1]</sup>
- Solubility: Miscible with organic solvents; limited water solubility compared to the unsubstituted lactam.<sup>[1]</sup>

## Retrosynthetic Strategy

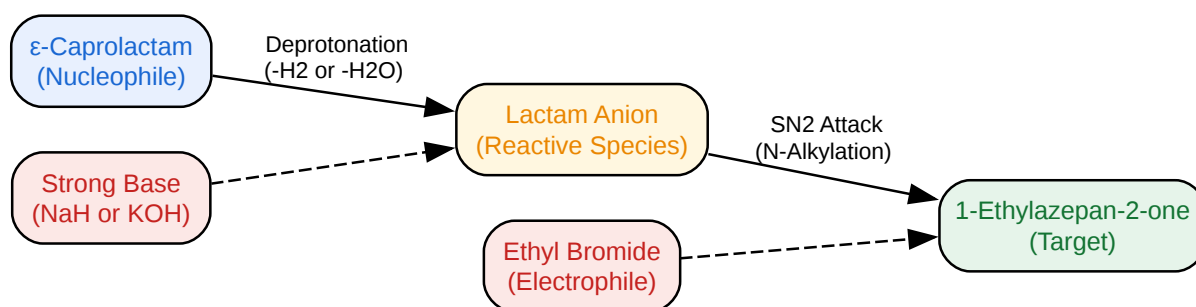
The most efficient disconnection is at the C–N bond exocyclic to the ring.<sup>[1]</sup> This implies a nucleophilic substitution pathway where the lactam nitrogen (acting as a nucleophile after deprotonation) attacks an electrophilic ethyl source.<sup>[1]</sup>

Disconnection:

[1]

## Reaction Pathway Visualization

The following diagram outlines the core mechanistic pathway and the strategic choices for reagents.



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Figure 1: Mechanistic pathway for the N-ethylation of ε-caprolactam.[1]

## Core Synthesis Protocol: N-Alkylation via Sodium Hydride[1]

This method is the "Gold Standard" for research-scale synthesis (1–50g) due to its high conversion rate and the elimination of competitive hydrolysis side reactions common in aqueous basic conditions.[1]

## Reagents & Materials

Reagent	Equiv.[1][2][3][4][5]	Role	Notes
-Caprolactam	1.0	Substrate	Hygroscopic; dry under vacuum before use.[1]
Sodium Hydride (NaH)	1.1–1.2	Base	60% dispersion in mineral oil.[1] Wash with hexanes if oil-free is required.[1]
Ethyl Bromide (EtBr)	1.2–1.5	Electrophile	Volatile (bp 38°C); chill before handling. [1]
THF or DMF	Solvent	Medium	Anhydrous required. [1] THF allows easier workup; DMF speeds up reaction.[1]

## Experimental Procedure

### Step 1: Deprotonation

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon or Nitrogen.[1][5]
- Solvent Charge: Add anhydrous THF (10 mL per gram of lactam) to the flask.
- Base Addition: Add Sodium Hydride (1.2 equiv) carefully.[1] Caution: Hydrogen gas evolution.[1]
- Substrate Addition: Dissolve -caprolactam in a minimum volume of anhydrous THF. Add this solution dropwise to the NaH suspension at 0°C (ice bath).
- Activation: Allow the mixture to warm to room temperature and stir for 30–60 minutes until H<sub>2</sub> evolution ceases. The solution typically turns slightly cloudy or yellow as the sodium salt forms.[1]

## Step 2: Alkylation

- Cooling: Return the flask to 0°C.
- Electrophile Addition: Add Ethyl Bromide (1.5 equiv) dropwise. Note: EtBr is volatile; ensure the condenser is efficient (chilled water or dry ice/acetone finger if needed).[1]
- Reaction: Remove the ice bath. Heat the mixture to a gentle reflux (approx. 60–65°C) for 4–6 hours.
  - Monitoring: Check reaction progress via TLC (SiO<sub>2</sub>, 50% EtOAc/Hexane).[1] The N-alkylated product is less polar (higher R<sub>f</sub>) than the starting lactam.[1]

## Step 3: Workup & Purification[1]

- Quench: Cool to room temperature. Carefully add saturated aqueous NH<sub>4</sub>Cl to quench unreacted hydride.[1]
- Extraction: Remove THF under reduced pressure (rotary evaporator). Dilute the residue with water and extract 3x with Ethyl Acetate or Dichloromethane.[1]
- Washing: Wash combined organics with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and filter.[1]
- Distillation: The crude oil requires vacuum distillation for high purity.[1]
  - Target Fraction: Collect the fraction boiling at 95–113°C at 3–4 Torr.

## Alternative Industrial Protocol: Phase Transfer Catalysis (PTC)[1]

For larger scales (>100g) where NaH is too hazardous, a solid-liquid phase transfer method is preferred.[1]

- Base: Potassium Hydroxide (KOH), powdered.[1]
- Catalyst: Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (1–5 mol%).[1]
- Solvent: Toluene or Benzene.[1]

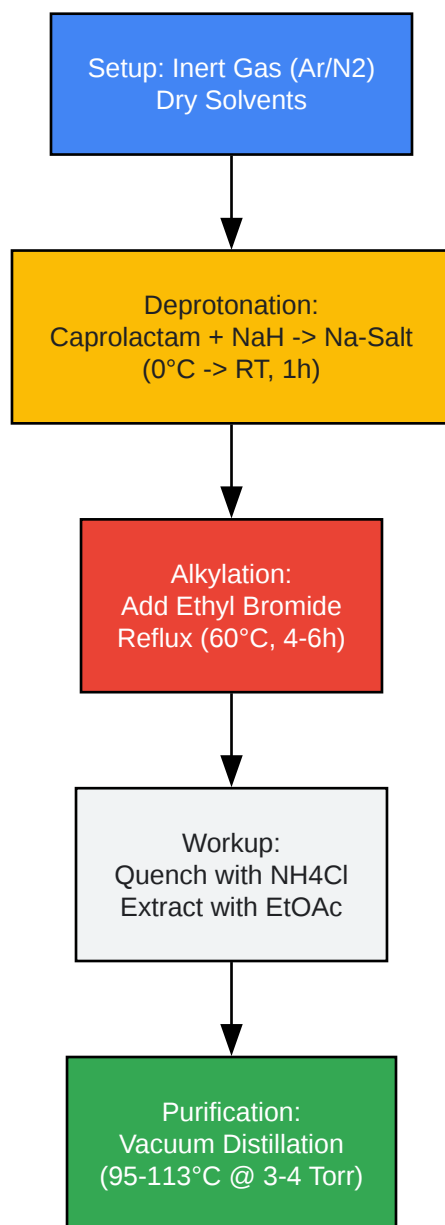
- Procedure: Caprolactam, KOH, and the catalyst are stirred in toluene. Ethyl bromide is added, and the mixture is refluxed. The catalyst shuttles the hydroxide anion into the organic phase to deprotonate the lactam.[1]
- Advantage: Avoids H<sub>2</sub> generation; uses cheaper reagents.[1]
- Disadvantage: Slightly lower yield; requires rigorous drying of KOH.[1]

## Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Method	Expected Signal	Structural Assignment
IR Spectroscopy	1640–1650 cm <sup>-1</sup>	C=O[1] Stretch (Tertiary amide, shifted lower than secondary amide)
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	3.3–3.5 ppm (Quartet, 2H)	N–CH <sub>2</sub> –CH <sub>3</sub> (Ethyl group methylene)
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	1.1–1.2 ppm (Triplet, 3H)	N–CH <sub>2</sub> –CH <sub>3</sub> (Ethyl group methyl)
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	3.2 ppm (Multiplet, 2H)	Ring N–CH <sub>2</sub> (Adjacent to Nitrogen)
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	2.5 ppm (Multiplet, 2H)	Ring CO–CH <sub>2</sub> (Adjacent to Carbonyl)

## Experimental Workflow Diagram



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Figure 2: Step-by-step experimental workflow for the synthesis of **1-Ethylazepan-2-one**.<sup>[1]</sup>

## Safety & Handling

- Sodium Hydride: Pyrophoric.<sup>[1]</sup> Reacts violently with water.<sup>[1]</sup> All glassware must be oven-dried.<sup>[1]</sup>
- Ethyl Bromide: Alkylating agent and potential carcinogen.<sup>[1]</sup> Use only in a fume hood.

- Exotherm Control: The deprotonation step is exothermic.[1] Slow addition of the substrate to the base is critical to prevent thermal runaway.[1]

## References

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